2-[(2-bromothiophen-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-[(2-bromothiophen-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is an organic compound that features a brominated thiophene ring attached to an isoindole-dione structure
Mechanism of Action
Target of Action
Bromothiophene derivatives are known to interact with various biological targets, including enzymes and receptors, depending on the specific functional groups attached to the molecule .
Mode of Action
Bromothiophene derivatives are often used in suzuki-miyaura coupling reactions, a type of palladium-catalyzed cross-coupling reaction . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds, a key step in the synthesis of many complex organic molecules.
Biochemical Pathways
Bromothiophene derivatives can be involved in various biochemical reactions depending on their specific functional groups and the biological targets they interact with .
Pharmacokinetics
For instance, bromine atoms are known to enhance metabolic stability and improve membrane permeability, which could potentially enhance the bioavailability of the compound .
Result of Action
Bromothiophene derivatives can have various effects depending on their specific functional groups and the biological targets they interact with .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-bromothiophen-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the bromination of 3-methylthiophene using N-bromosuccinimide in the absence of benzoyl peroxide . This reaction yields 2-bromo-3-methylthiophene, which can then be further reacted to form the desired compound. The reaction conditions often include maintaining a controlled temperature and using appropriate solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle brominated compounds. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[(2-bromothiophen-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiophene ring.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
N-bromosuccinimide: Used for bromination of 3-methylthiophene.
Palladium Catalysts: Employed in coupling reactions such as Suzuki-Miyaura.
Oxidizing Agents: For oxidation reactions involving the thiophene ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while substitution reactions can introduce different functional groups into the thiophene ring.
Scientific Research Applications
2-[(2-bromothiophen-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing
Comparison with Similar Compounds
Similar Compounds
2-bromo-3-methylthiophene: A precursor in the synthesis of the target compound.
3-methylthiophene: The starting material for bromination.
Isoindole-dione derivatives: Compounds with similar core structures but different substituents.
Uniqueness
2-[(2-bromothiophen-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to the combination of a brominated thiophene ring and an isoindole-dione structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-[(2-bromothiophen-3-yl)methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO2S/c14-11-8(5-6-18-11)7-15-12(16)9-3-1-2-4-10(9)13(15)17/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXSAHYRRSXSND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(SC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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